5-Bromo-4-hydroxynicotinonitrile
Description
5-Bromo-4-hydroxynicotinonitrile is a brominated pyridine derivative featuring a hydroxyl (-OH) group at the 4-position and a nitrile (-CN) group at the 3-position of the pyridine ring. This compound is likely utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex heterocyclic systems.
Properties
IUPAC Name |
5-bromo-4-oxo-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJNPXAFLCPYPCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)C(=CN1)Br)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-hydroxynicotinonitrile typically involves the bromination of 4-hydroxynicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
While specific industrial production methods for 5-Bromo-4-hydroxynicotinonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-hydroxynicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents used.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.
Major Products Formed
Substitution Products: Depending on the nucleophile, products can include 5-azido-4-hydroxynicotinonitrile or 5-thiocyanato-4-hydroxynicotinonitrile.
Oxidation Products: 5-Bromo-4-oxonicotinonitrile.
Reduction Products: 5-Bromo-4-hydroxynicotinonitrile derivatives with reduced functional groups.
Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.
Scientific Research Applications
Medicinal Chemistry
1. Protein Kinase Inhibition
5-BHNC has been identified as a potential protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and regulation, making them significant targets for cancer therapy. The synthesis of derivatives of 5-BHNC has been explored to enhance its efficacy as an inhibitor, particularly in modulating cell cycle control mechanisms .
2. Anticancer Activity
Research indicates that nicotinonitrile derivatives, including 5-BHNC, exhibit notable antiproliferative effects against various cancer cell lines. In studies involving human tumor cell lines such as MCF-7 and NCI-H460, compounds derived from nicotinonitriles have shown promising results, with some demonstrating superior inhibitory effects compared to established chemotherapeutic agents like Doxorubicin .
3. Enzyme Inhibition
5-BHNC and its derivatives have been investigated for their inhibitory effects on several enzymes, including sphingosine 1-phosphate lyase and dipeptidyl peptidase IV (DPP-IV). These enzymes are involved in critical biological processes, and their inhibition can lead to therapeutic benefits in conditions such as diabetes and cancer .
Agricultural Applications
1. Herbicidal Properties
Compounds related to 5-BHNC have been documented as effective herbicides. Their application before the emergence of weeds has shown significant utility in agricultural practices, providing a means to control unwanted vegetation without harming crops . The effectiveness of these compounds stems from their ability to disrupt specific biochemical pathways in target plants.
Materials Science
1. Electrical and Optical Materials
Beyond biological applications, 5-BHNC derivatives have been explored for use in electrical and optical materials. Their unique chemical structure allows for potential applications in organic electronic devices and photonic systems, contributing to advancements in material science .
Case Studies
Mechanism of Action
The mechanism of action of 5-Bromo-4-hydroxynicotinonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The bromine and hydroxyl groups may facilitate binding to active sites or influence the compound’s reactivity in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 5-Bromo-4-hydroxynicotinonitrile with structurally related brominated pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Group Comparison
Notes:
- The amino group in 2-Amino-5-bromonicotinonitrile introduces basicity, altering reactivity in nucleophilic substitution reactions .
- The trifluoromethyl group in 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile enhances metabolic stability and electron-withdrawing effects, making it valuable in fluorinated drug design .
Physicochemical and Spectroscopic Properties
- 5-Bromo-4-methylnicotinonitrile: NMR data for analogs (e.g., 2-Bromo-4-methylnicotinonitrile) show characteristic signals: δ 2.6 (s, 3H, -CH₃), 7.25 (d, 1H), and 8.35 (d, 1H) in CDCl₃ .
- 2-Bromo-4,5-dimethylnicotinonitrile: Exhibits δ 2.2 (m, 2H) and 3.1 (m, 4H) in NMR, highlighting steric effects of multiple methyl groups .
- 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile: High purity (≥95%) and stability under refrigeration (2–8°C), with applications in commercial-scale synthesis .
Biological Activity
5-Bromo-4-hydroxynicotinonitrile (CAS Number: 1160923-97-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
5-Bromo-4-hydroxynicotinonitrile is a derivative of nicotinonitrile and features a bromine atom and a hydroxyl group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:
1. Anti-inflammatory Properties
Research indicates that compounds similar to 5-bromo-4-hydroxynicotinonitrile exhibit significant anti-inflammatory activity. In a study involving various derivatives of hydroxynicotinonitriles, it was found that these compounds could effectively reduce inflammation in animal models of arthritis and dermatological disorders . The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory pathways.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. A study highlighted that derivatives containing the hydroxynicotinonitrile moiety showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .
Data Table: Summary of Biological Activities
Case Study 1: Anti-inflammatory Effects
In a controlled study, 5-bromo-4-hydroxynicotinonitrile was administered to rats with induced arthritis. The results demonstrated a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .
Case Study 2: Anticancer Activity
A recent investigation focused on the effects of 5-bromo-4-hydroxynicotinonitrile on human lung adenocarcinoma cells (A549). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Flow cytometry revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .
The biological activities of 5-bromo-4-hydroxynicotinonitrile can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : The compound appears to modulate signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
- Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
- Neuroprotection : It may protect neurons by reducing oxidative stress and inflammation within the central nervous system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
